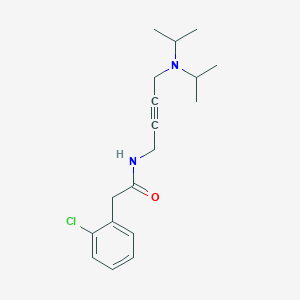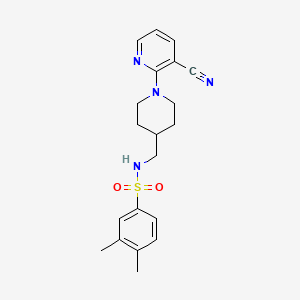![molecular formula C19H17N3O3S2 B2488086 4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide CAS No. 946212-96-0](/img/structure/B2488086.png)
4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a broader class of chemicals known for their diverse biological activities and potential in drug development. Compounds with similar structures have been explored for their roles in inhibiting various receptors, enzymes, and in the treatment of diseases.
Synthesis Analysis
Synthesis methods for related compounds often involve multi-step organic reactions, starting from readily available or specially synthesized precursors. Techniques such as the condensation reaction, cyclization, and functional group transformations are commonly employed (Sailaja Rani Talupur et al., 2021; Ashvin D. Panchal & P. Patel, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a complex arrangement of rings and functional groups, contributing to their biological activity. Crystal structure analysis and molecular modeling studies provide insights into the conformation and the spatial arrangement of atoms within the molecule (A. Mabied et al., 2014).
Chemical Reactions and Properties
Compounds in this category participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. Their chemical properties are influenced by the presence of functional groups like amino, carboxamide, and thioxo groups.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined by the molecular framework and functional groups. These properties are critical for understanding the compound's behavior in biological systems and potential drug formulation (K. Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Activity
Compounds with similar structures have been identified as potent inhibitors of certain enzymes and receptors, which is critical in the development of anticancer therapies. For instance, substituted benzamides were found to be selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), showing efficacy in lung and colon carcinoma models (Borzilleri et al., 2006). Such inhibitors play a significant role in hindering angiogenesis, a process crucial for tumor growth and metastasis.
Antimicrobial Applications
Thiazole and its derivatives, similar to the compound , have been synthesized and tested for antimicrobial activities. These compounds have shown varying degrees of effectiveness against bacteria and fungi, suggesting potential applications in treating infections (Bektaş et al., 2007). The design and synthesis of such derivatives are vital in developing new antimicrobial agents in response to the rising challenge of antibiotic resistance.
Synthesis and Chemical Properties
Research into the efficient synthesis of benzazoles in aqueous media provides foundational knowledge on the chemical reactions and properties of related compounds (Boeini & Hajibabaei Najafabadi, 2009). Understanding these synthetic pathways is crucial for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science.
Potential in Solid-Phase Synthesis
The development of solid-phase synthesis methodologies for peptides and other organic compounds highlights the utility of related chemical structures in facilitating the synthesis of biologically active molecules under mild conditions. This approach can significantly advance the field of drug discovery and development (Albericio & Bárány, 2009).
Eigenschaften
IUPAC Name |
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-11-2-5-13(6-3-11)22-17(20)16(27-19(22)26)18(23)21-9-12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10,20H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHWEZDBCOVVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)





![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)
![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)



![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)
